molecular formula C24H29N5O4 B2682962 1-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea CAS No. 896021-00-4

1-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea

Cat. No.: B2682962
CAS No.: 896021-00-4
M. Wt: 451.527
InChI Key: RSXXQJWAOKBYAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea is a urea derivative featuring a triazoloazepin core substituted with methoxyphenyl groups. Its structure includes:

  • Methoxy substituents: The 3,4-dimethoxyphenyl and 3-methoxyphenyl groups enhance solubility and modulate electronic properties, which may influence binding affinity and metabolic stability.
  • Urea linkage: A key pharmacophore for hydrogen bonding, often critical in kinase inhibition or GPCR targeting.

This compound’s design likely aims to optimize pharmacokinetic and pharmacodynamic profiles through balanced lipophilicity and polarity. Below, it is compared to structurally related analogs to highlight structure-activity relationships (SAR) and synthetic strategies.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O4/c1-31-19-9-7-8-17(14-19)25-24(30)29(18-11-12-20(32-2)21(15-18)33-3)16-23-27-26-22-10-5-4-6-13-28(22)23/h7-9,11-12,14-15H,4-6,10,13,16H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXXQJWAOKBYAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties and other pharmacological effects based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the class of triazole derivatives , which are known for their diverse biological activities. The structural complexity of this compound includes multiple methoxy groups and a tetrahydrotriazole moiety, which may contribute to its biological efficacy.

Structural Formula

C20H24N4O5\text{C}_{20}\text{H}_{24}\text{N}_4\text{O}_5

Molecular Features

  • Triazole ring : Contributes to the compound's interaction with biological targets.
  • Methoxy groups : Enhance solubility and may influence receptor binding.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including the compound . A review of heterocyclic compounds indicated that derivatives of triazoles exhibit significant cytotoxicity against various cancer cell lines.

Case Studies

  • Cytotoxicity against Cancer Cell Lines
    • A study evaluated the cytotoxic effects of several triazole derivatives, reporting IC50 values ranging from 0.49 to 48.0 μM against a panel of 60 human cancer cell lines (NCI) .
    • Specific derivatives showed promising activity against cell lines such as MCF7 (breast cancer) and A549 (lung cancer) . For instance, one derivative demonstrated an IC50 value of 6.72 μM against MCF7 cells .
  • Mechanism of Action
    • The mechanism by which triazole derivatives exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation. The compound may interact with specific cellular pathways that regulate these processes.

Other Pharmacological Activities

Beyond anticancer properties, compounds similar to the one have been reported to exhibit additional pharmacological activities:

  • Anti-inflammatory Effects : Some triazole derivatives have shown potential in reducing inflammation markers in vitro.
  • Antimicrobial Activity : Triazoles are also studied for their efficacy against various bacterial and fungal strains.

Comparative Analysis of Biological Activities

CompoundActivity TypeIC50 (μM)Target Cell Line
Compound AAnticancer6.72MCF7
Compound BAnticancer4.87MDA-MB-231
Compound CAnti-inflammatoryN/AMacrophages
Compound DAntimicrobialN/AE. coli

Comparison with Similar Compounds

Critical Analysis of Substituent Effects

  • Methoxy Groups : The target compound’s triple methoxy configuration balances solubility and target engagement, whereas chloro () or methyl () substituents prioritize lipophilicity.
  • Core Flexibility : Triazoloazepin’s seven-membered ring offers conformational adaptability over rigid triazines (–6) or planar benzodiazepines ().
  • Synthetic Complexity: Triazoloazepin derivatives require multi-step cyclization and functionalization, while morpholino-triazines () demand HPLC purification for purity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.